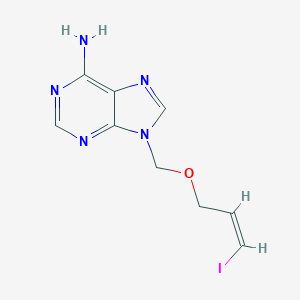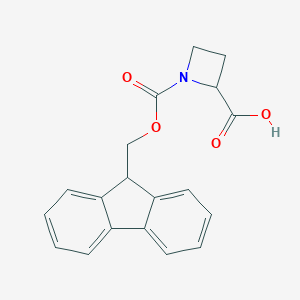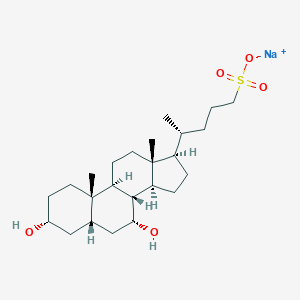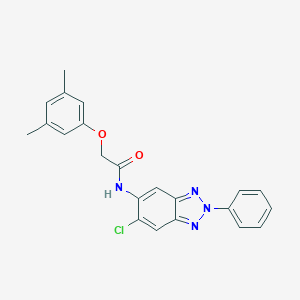
METHYL 3-(4-ETHOXYBENZAMIDO)-4-(4-METHYLPIPERAZIN-1-YL)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-(4-ETHOXYBENZAMIDO)-4-(4-METHYLPIPERAZIN-1-YL)BENZOATE is a complex organic compound that features a piperidine ring substituted with a cyclopropylcarbonyl group and a phenoxy group linked to a pyrrolidin-1-ylcarbonyl moiety
Preparation Methods
The synthesis of METHYL 3-(4-ETHOXYBENZAMIDO)-4-(4-METHYLPIPERAZIN-1-YL)BENZOATE involves multiple steps, typically starting with the preparation of the piperidine ring followed by the introduction of the cyclopropylcarbonyl and phenoxy groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
-
Synthetic Routes
Step 1: Formation of the piperidine ring through cyclization reactions.
Step 2: Introduction of the cyclopropylcarbonyl group via acylation reactions.
Step 3: Attachment of the phenoxy group through etherification reactions.
Step 4: Incorporation of the pyrrolidin-1-ylcarbonyl moiety via amide bond formation.
-
Industrial Production Methods
- Large-scale production may involve continuous flow reactors to optimize reaction conditions and improve efficiency.
- Use of automated synthesis platforms to ensure reproducibility and scalability.
Chemical Reactions Analysis
METHYL 3-(4-ETHOXYBENZAMIDO)-4-(4-METHYLPIPERAZIN-1-YL)BENZOATE undergoes various chemical reactions, including:
-
Oxidation
- Common reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
- Conditions: Typically performed in acidic or basic media.
- Major products: Oxidized derivatives with functional group transformations.
-
Reduction
- Common reagents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).
- Conditions: Often carried out in anhydrous solvents.
- Major products: Reduced forms with hydrogenation of specific functional groups.
-
Substitution
- Common reagents: Halogenating agents, nucleophiles.
- Conditions: Varies depending on the substituent being introduced.
- Major products: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
METHYL 3-(4-ETHOXYBENZAMIDO)-4-(4-METHYLPIPERAZIN-1-YL)BENZOATE has diverse applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology
- Investigated for its potential as a biochemical probe.
- Used in studies involving enzyme inhibition and receptor binding.
-
Medicine
- Explored for its potential therapeutic properties.
- Studied in the context of drug design and development.
-
Industry
- Utilized in the development of new materials and chemical processes.
- Applied in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of METHYL 3-(4-ETHOXYBENZAMIDO)-4-(4-METHYLPIPERAZIN-1-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
-
Molecular Targets
- Binding to active sites of enzymes, leading to inhibition or activation.
- Interaction with receptor sites, modulating signal transduction pathways.
-
Pathways Involved
- Inhibition of specific enzymatic reactions.
- Modulation of cellular signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
METHYL 3-(4-ETHOXYBENZAMIDO)-4-(4-METHYLPIPERAZIN-1-YL)BENZOATE can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 1-(Cyclopropylcarbonyl)pyrrolidine-2-carboxylic acid.
- 1-(Cyclopropylcarbonyl)piperazine hydrochloride.
-
Comparison
- Structural differences: Variations in the substituents and ring structures.
- Functional differences: Differences in reactivity, stability, and biological activity.
Properties
Molecular Formula |
C22H27N3O4 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
methyl 3-[(4-ethoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C22H27N3O4/c1-4-29-18-8-5-16(6-9-18)21(26)23-19-15-17(22(27)28-3)7-10-20(19)25-13-11-24(2)12-14-25/h5-10,15H,4,11-14H2,1-3H3,(H,23,26) |
InChI Key |
ZRGIOAIGPSSCOW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B237106.png)


![(E)-N-butyl-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-2-[[(2S)-1-[[(2S)-2-[3-(3-hydroxy-4-iodophenyl)propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]propyl]amino]hex-4-enamide](/img/structure/B237132.png)
![5-nitro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B237136.png)

![N-[4-(4-propionyl-1-piperazinyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B237142.png)

![2-[(4-chlorophenyl)sulfanyl]-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B237144.png)


![N-acetyl-N'-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}thiourea](/img/structure/B237162.png)

![2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B237169.png)
